molecular formula C19H27N3O3 B2753744 4-Cyclobutyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2319806-34-1

4-Cyclobutyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2753744
CAS No.: 2319806-34-1
M. Wt: 345.443
InChI Key: UMQHEOCULNYXON-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a combination of pyrimidine, piperidine, and tetrahydrofuran moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine likely involves multiple steps, including:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Cyclobutyl Group: This step may involve alkylation or other substitution reactions.

    Formation of the Piperidine Ring: Piperidine can be synthesized through hydrogenation of pyridine or other methods.

    Linking the Pyrimidine and Piperidine Rings: This step involves forming an ether bond, likely through nucleophilic substitution.

    Incorporation of the Tetrahydrofuran Moiety: This can be achieved through various synthetic strategies, including ring-closing reactions.

Industrial Production Methods

Industrial production methods would optimize these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or tetrahydrofuran rings.

    Reduction: Reduction reactions could target the pyrimidine ring or other unsaturated moieties.

    Substitution: Various substitution reactions can occur, especially at positions adjacent to heteroatoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in areas like oncology, neurology, and infectious diseases.

Industry

Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
  • (4-(((6-Cyclohexylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone

Uniqueness

The uniqueness of 4-Cyclobutyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(16-6-9-24-12-16)22-7-4-14(5-8-22)11-25-18-10-17(20-13-21-18)15-2-1-3-15/h10,13-16H,1-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHEOCULNYXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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